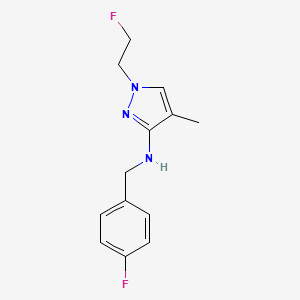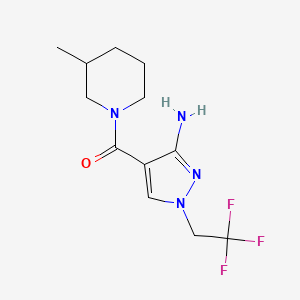
3-(2-Amino-1,2-dicyanoeth-1-en-1-yl)-1-(4-chlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Amino-1,2-dicyanoeth-1-en-1-yl)-1-(4-chlorophenyl)urea is a synthetic organic compound that features a unique combination of functional groups, including an amino group, cyano groups, and a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1,2-dicyanoeth-1-en-1-yl)-1-(4-chlorophenyl)urea typically involves multi-step organic reactions. One possible synthetic route could involve the reaction of 4-chlorophenyl isocyanate with a suitable precursor containing the amino and cyano groups under controlled conditions. The reaction conditions may include specific solvents, temperatures, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the compound on a larger scale.
化学反应分析
Types of Reactions
3-(2-Amino-1,2-dicyanoeth-1-en-1-yl)-1-(4-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Possible applications in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action of 3-(2-Amino-1,2-dicyanoeth-1-en-1-yl)-1-(4-chlorophenyl)urea would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
3-(2-Amino-1,2-dicyanoeth-1-en-1-yl)-1-phenylurea: Lacks the chlorophenyl group.
3-(2-Amino-1,2-dicyanoeth-1-en-1-yl)-1-(4-methylphenyl)urea: Contains a methyl group instead of a chlorine atom.
Uniqueness
The presence of the chlorophenyl group in 3-(2-Amino-1,2-dicyanoeth-1-en-1-yl)-1-(4-chlorophenyl)urea may impart unique chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to certain molecular targets.
属性
分子式 |
C11H8ClN5O |
|---|---|
分子量 |
261.67 g/mol |
IUPAC 名称 |
1-(2-amino-1,2-dicyanoethenyl)-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C11H8ClN5O/c12-7-1-3-8(4-2-7)16-11(18)17-10(6-14)9(15)5-13/h1-4H,15H2,(H2,16,17,18) |
InChI 键 |
JFUPPGJOKIIZBR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)NC(=C(C#N)N)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-methylbutyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736444.png)
![{[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11736452.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine](/img/structure/B11736454.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736462.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736467.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736480.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736493.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736512.png)
![N-{[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11736516.png)
![4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B11736519.png)
![2-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11736528.png)

![[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736537.png)
